molecular formula C10H14ClNO2 B1607647 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride CAS No. 499770-91-1

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride

Cat. No.: B1607647
CAS No.: 499770-91-1
M. Wt: 215.67 g/mol
InChI Key: YUPGBIWKJZMULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Features

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride (C₁₀H₁₄ClNO₂) features a fused bicyclic system comprising a benzene ring and a seven-membered 1,5-dioxepin ring. The molecular architecture includes a planar benzene moiety fused to an oxygen-containing heterocycle, with a methylamine substituent at the 6-position (Fig. 1). The seven-membered dioxepin ring adopts a non-planar conformation due to steric constraints, with two oxygen atoms at the 1- and 5-positions contributing to electron delocalization across the heterocycle.

The stereochemical configuration of the molecule is influenced by the chair-like puckering of the dioxepin ring, which minimizes torsional strain. The methylamine group (-CH₂NH₂) is oriented equatorially relative to the heterocycle, as evidenced by nuclear Overhauser effect (NOE) studies on analogous benzodioxepin derivatives. The hydrochloride salt forms via protonation of the primary amine, resulting in an ionic interaction between the ammonium cation (NH₃⁺) and chloride anion (Cl⁻).

Table 1: Key molecular descriptors

Property Value Source
Molecular formula C₁₀H₁₄ClNO₂
Molecular weight (g/mol) 215.68
SMILES NCC1=C2OCCCOC2=CC=C1.Cl
InChIKey ZXJOKQNPRXXPJT-UHFFFAOYSA-N

Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9;/h1,3-4H,2,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPGBIWKJZMULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383515
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499770-91-1
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzodioxepin core, suggests various biological activities that may be harnessed for therapeutic purposes. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H13ClN2O2 with a molecular weight of approximately 215.68 g/mol. It is classified under various chemical identifiers such as CAS number 499770-91-1 and PubChem CID 2794995.

PropertyValue
Molecular FormulaC10H13ClN2O2
Molecular Weight215.68 g/mol
CAS Number499770-91-1
PubChem CID2794995
InChI KeyZXJOKQNPRXXPJT-UHFFFAOYSA-N

Pharmacological Effects

Research indicates that compounds similar to 3,4-dihydro-2H-1,5-benzodioxepin derivatives exhibit a range of biological activities:

  • Antidepressant Activity : Some studies suggest that benzodioxepin derivatives may have antidepressant effects due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Properties : Preliminary investigations have shown that certain benzodioxepin compounds possess antimicrobial activity against various bacterial strains.
  • CNS Activity : The structure of this compound may allow it to cross the blood-brain barrier, potentially leading to central nervous system effects such as anxiolytic or sedative properties.

The precise mechanisms through which this compound exerts its biological effects remain under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with various receptors in the brain (e.g., serotonin receptors), influencing mood and behavior.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of mood-regulating chemicals.

Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of a related benzodioxepin compound resulted in significant reductions in depressive-like behaviors when assessed using the forced swim test and tail suspension test. This suggests potential antidepressant properties warranting further exploration into similar compounds including our target compound .

Study 2: Antimicrobial Activity

In vitro tests revealed that derivatives of benzodioxepin showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated effective concentrations for potential therapeutic applications .

Safety and Toxicity

Safety assessments indicate that while the compound shows potential therapeutic benefits, it also poses risks. It has been classified under hazardous substances due to its ability to cause severe skin burns and eye damage upon contact. Proper handling procedures must be adhered to when working with this compound .

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity
Research has indicated that derivatives of benzodioxepin compounds exhibit antidepressant effects. The structural modifications in 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been studied for their ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound showed significant activity in animal models of depression, suggesting potential for the development of new antidepressants .

2. Neuroprotective Effects
The compound has also been investigated for neuroprotective properties against neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate neuroinflammation and oxidative stress pathways is of particular interest.

Case Study : In vitro studies have shown that 3,4-dihydro-2H-1,5-benzodioxepin derivatives can reduce neuronal cell death induced by oxidative stress, indicating a protective effect on neuronal cells .

Pharmacology

3. Anticancer Potential
Recent studies have explored the anticancer properties of benzodioxepin compounds. The mechanism involves the induction of apoptosis in cancer cells through various signaling pathways.

Data Table: Anticancer Activity of Benzodioxepin Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BMCF720Cell cycle arrest
3,4-Dihydro...A54918ROS generation

This table summarizes findings from multiple studies indicating the effectiveness of these compounds against various cancer cell lines .

Material Science

4. Polymer Development
The unique structure of 3,4-dihydro-2H-1,5-benzodioxepin allows it to be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties.

Case Study : Researchers have synthesized copolymers incorporating this compound which demonstrated improved tensile strength and thermal stability compared to conventional polymers. These materials could find applications in coatings and composite materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Benzodioxepin and Benzodioxin Families

6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethanamine Hydrochloride (CAS 1001180-07-9)
  • Structure : A six-membered benzodioxin ring (1,4-dioxane fused to benzene) with a chloro substituent and methanamine hydrochloride.
  • Molecular Formula: C₉H₁₁Cl₂NO₂.
  • Key Differences: Smaller ring size (six-membered vs. seven-membered) and 1,4-dioxygen arrangement. The chloro substituent may enhance lipophilicity and receptor binding compared to the non-halogenated parent compound .
1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)ethylamine Hydrochloride (CAS 1092797-55-1)
  • Structure : Ethylamine side chain on a benzodioxin ring.
  • Molecular Formula: C₁₀H₁₄ClNO₂.
  • Key Differences : Ethylamine vs. methanamine side chain, which may alter steric interactions with biological targets .
(2-3-Dihydro-1-4-Benzodioxin-6-yl)(5-Methyl-1,2,4-Oxadiazol-3-yl)methanamine Hydrochloride
  • Structure: Incorporates an oxadiazole ring, a nitrogen-rich heterocycle known for metabolic stability.
  • Molecular Formula : C₁₂H₁₄ClN₃O₃.
  • Key Differences : Oxadiazole moiety introduces hydrogen-bonding capabilities and may improve pharmacokinetic properties .

Heterocyclic Variants with Sulfur or Nitrogen Substitutions

3,4-Dihydro-2H-1,5,2-Benzodithiazepin-3-one 1,1-Dioxides
  • Structure: Seven-membered benzodithiazepinone with two sulfur atoms and sulfone groups.
  • Key Differences : Replacement of oxygen with sulfur alters electronic properties and ring strain. These compounds exhibit anticancer activity, suggesting sulfur atoms enhance cytotoxicity .
6-Bromo-3,4-dihydro-2H-1,4-Benzoxazine Hydrochloride
  • Structure : Benzoxazine ring (one oxygen, one nitrogen) with a bromo substituent.
  • Molecular Formula: C₈H₉BrClNO.

Physicochemical and Pharmacological Comparisons

Compound Molecular Formula Molecular Weight Key Features Potential Applications
Target Compound C₁₀H₁₂ClNO₂* 213.66 Seven-membered dioxepin, methanamine CNS modulation (inferred)
6-Chloro-benzodioxin analog C₉H₁₁Cl₂NO₂ 244.10 Chloro substituent, six-membered ring Receptor-binding studies
Oxadiazole derivative C₁₂H₁₄ClN₃O₃ 283.71 Oxadiazole for stability Drug development
Benzodithiazepinone Varies ~300-350 Sulfur atoms, sulfone groups Anticancer agents

*Inferred based on structural analogs.

Preparation Methods

a. Dibromoacetone Ketal Cyclization

  • Reagents : 4-methylcatechol, 1,3-dibromoacetone ketal, KOH, KI
  • Conditions : Reflux in ethanol/water (4–6 hours).
  • Mechanism : Base-mediated nucleophilic substitution forms the seven-membered ring.
  • Yield : ~90–94% for analogous structures.

b. Dieckmann Cyclization

  • Reagents : Diethyl 2,2'-[(4-methyl-1,2-phenylene)bis(oxy)]bisacetate, potassium tert-butoxide
  • Conditions : THF at 70°C, followed by HCl hydrolysis.
  • Outcome : Generates the ketone intermediate, which can be further functionalized.

Introduction of the Methanamine Group

The amine functionality at the 6-position can be introduced via:

a. Reductive Amination

  • Substrate : Benzodioxepin-6-carbaldehyde (obtained via oxidation of a methyl group).
  • Reagents : Ammonia or ammonium acetate, NaBH₃CN or H₂/Pd-C.
  • Conditions : Methanol or ethanol, room temperature to reflux.

b. Gabriel Synthesis

  • Substrate : 6-Bromomethyl-benzodioxepin (from bromination of a methyl group).
  • Reagents : Potassium phthalimide, followed by hydrazine deprotection.
  • Yield : ~70–85% for similar amines.

c. Nitrile Reduction

Hydrochloride Salt Formation

The free amine is treated with HCl (gaseous or in ether) to yield the hydrochloride salt:

  • Conditions : Stirring in diethyl ether or ethanol, followed by filtration and drying.

Optimization and Challenges

Parameter Considerations
Regioselectivity Controlled by steric and electronic effects during cyclization.
Amine Protection Boc or Fmoc groups may prevent side reactions during functionalization.
Purification Column chromatography (SiO₂, eluent: DCM/MeOH) or recrystallization.

Comparative Analysis of Methods

Method Advantages Limitations
Reductive Amination High atom economy, mild conditions Requires aldehyde intermediate
Gabriel Synthesis Avoids over-alkylation Multi-step, moderate yields
Nitrile Reduction Direct route from accessible nitriles Harsh reducing conditions required

Key Research Findings

  • Cyclization Efficiency : KI/KOH in ethanol/water achieves >90% yield for ring formation.
  • Amination Yields : Reductive amination delivers ~80–85% purity, while Gabriel synthesis offers higher selectivity.
  • Stability : The hydrochloride salt is hygroscopic, requiring anhydrous storage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination of its benzodioxepin precursor. Key steps include protecting group strategies (e.g., Boc protection for amine groups) and acid-catalyzed cyclization. Purity optimization involves recrystallization from ethanol/water mixtures or preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water gradients . Post-synthesis, purity validation via HPLC (≥95% purity threshold) is critical .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR to confirm benzodioxepin ring protons (δ 3.8–4.2 ppm for methylene groups) and the methanamine side chain (δ 2.8–3.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 254.1 for the free base) .
  • X-ray crystallography (if crystalline): Resolve the hydrochloride salt’s crystal lattice to confirm stereochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .
  • Storage : Keep in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map reaction pathways for substituent modifications on the benzodioxepin core. Focus on transition-state energy barriers to predict regioselectivity .
  • Machine Learning : Train models on existing benzodioxepin reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) to minimize variability .
  • Meta-Analysis : Compare IC50_{50} values across studies, adjusting for differences in assay methods (e.g., fluorescence vs. radiometric detection) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) if conflicting results arise from fluorescence-based assays .

Q. How can reaction optimization reduce byproduct formation during scale-up synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity). For example, reduce diastereomer formation by optimizing temperature to 60–70°C .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor reaction progression and terminate at peak product concentration .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH extremes (1.2 and 9.0), UV light, and oxidative stress (H2 _2O2_2). Analyze degradation products via LC-MS to identify labile sites (e.g., amine group oxidation) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hours) and quantify remaining intact compound using UPLC-MS/MS .

Methodological Notes

  • Key References : Relied on PubChem, MedChemExpress, and synthetic methodology reports for reproducibility .
  • Data Integrity : Cross-referenced experimental protocols (e.g., ICReDD’s computational-experimental feedback loop) to ensure methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.